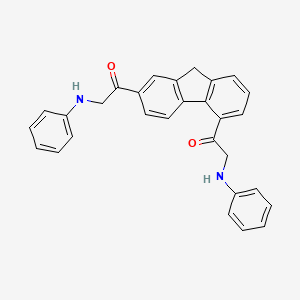
1,1'-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) is an organic compound that features a fluorene backbone with two anilinoethanone groups attached at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) typically involves the reaction of fluorene derivatives with aniline and ethanone derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where fluorene is reacted with aniline and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere and at controlled temperatures to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for 1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to achieve the desired product quality and quantity.
化学反応の分析
Types of Reactions
1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens or other functional groups into the molecule.
科学的研究の応用
1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or marker due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
The mechanism of action of 1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can influence its binding affinity and specificity .
類似化合物との比較
Similar Compounds
9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester: Used in organic solar cells and OLEDs.
9,9-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis-9H-carbazole: A phosphorescent host material for OLED devices.
(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate: Utilized in polymer chemistry and materials science.
Uniqueness
1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) is unique due to its specific substitution pattern on the fluorene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific molecular interactions and properties.
特性
CAS番号 |
88093-10-1 |
|---|---|
分子式 |
C29H24N2O2 |
分子量 |
432.5 g/mol |
IUPAC名 |
2-anilino-1-[5-(2-anilinoacetyl)-9H-fluoren-2-yl]ethanone |
InChI |
InChI=1S/C29H24N2O2/c32-27(18-30-23-9-3-1-4-10-23)20-14-15-25-22(16-20)17-21-8-7-13-26(29(21)25)28(33)19-31-24-11-5-2-6-12-24/h1-16,30-31H,17-19H2 |
InChIキー |
BYTNXEGDLREBQA-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C3=C1C=C(C=C3)C(=O)CNC4=CC=CC=C4)C(=CC=C2)C(=O)CNC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea](/img/structure/B14391047.png)
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)
![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
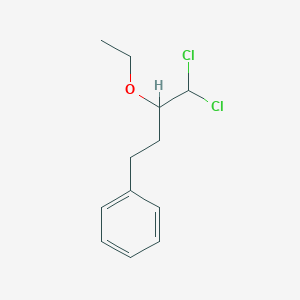
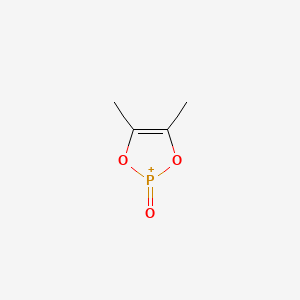

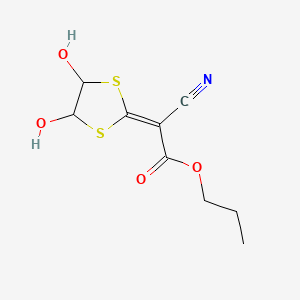
![Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester](/img/structure/B14391091.png)
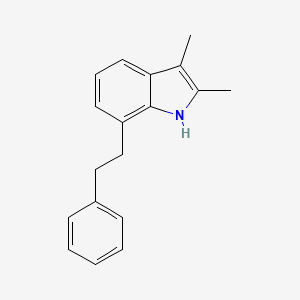
![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
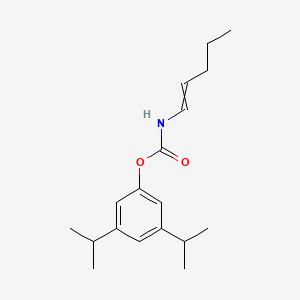

![[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14391113.png)
![[2-Methyl-3-(pyridin-3-yl)phenyl]methanol](/img/structure/B14391117.png)
